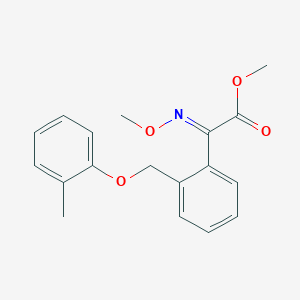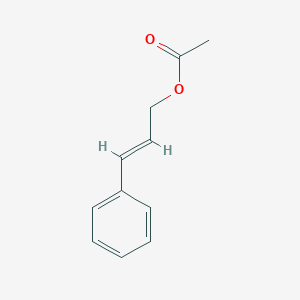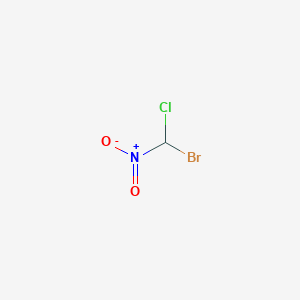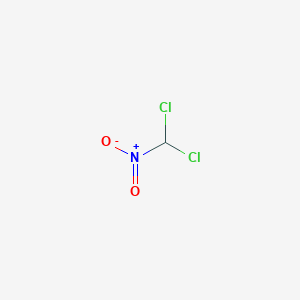
Kresoxim-Methyl
Übersicht
Beschreibung
Kresoxim-methyl is a strobilurin fungicide that is used in controlling pathogens in fruit cultivations like grapes, strawberries, tomatoes, and also vegetables . It inhibits the respiration at the complex III (cytochrome bc1 complex) and has a high affinity for this enzyme . It is used for the control of scab and other fungal diseases on a wide range of crops .
Synthesis Analysis
A series of new kresoxim-methyl derivatives were synthesized and their structures were confirmed by NMR and high-resolution mass spectrometry (HRMS) . Although derived from a fungicide, the bioassays indicated that several new compounds had good herbicidal activities .Molecular Structure Analysis
Kresoxim-methyl has a molecular formula of C18H19NO4 and an average mass of 313.348 Da . Its structure was confirmed by 13 C-NMR solvent/reference CD3OD/CD3OD .Chemical Reactions Analysis
Abiotic transformation of kresoxim-methyl was investigated under controlled laboratory conditions for the first time by studying its kinetics of hydrolysis and photolysis, degradation pathways, and toxicity of possibly formed transformation products .Physical And Chemical Properties Analysis
Kresoxim-methyl is a white crystalline solid with a mildly aromatic odor . It has a melting point of 101.6-102.5°C and does not boil or sublime up to 310 °C . Its relative density is 1.258 g/mL at 20°C . The pH at 1% concentration in CIPAC water D (pH 6.5) is 4.4 . Its vapor pressure is 2.3 × 10 –6 Pa at 20 °C . The partition coefficient n-octanol/water (log Kow) is 3.40 at 25 °C . Its solubility in water is 2.00 ± 0.08 g/L at 20 °C .Wissenschaftliche Forschungsanwendungen
Dissipation and Residue Analysis in Rosa roxburghii and Soil
Kresoxim-Methyl has been used in the application of Rosa Roxburghii and soil field. A study aimed to investigate the dissipation, residues, and dietary assessment of Kresoxim-Methyl in these applications using liquid chromatography-tandem mass spectrometry (LC–MS/MS) . The results showed that Kresoxim-Methyl in R. roxburghii samples was extracted by acetonitrile and purified by ethyl enediamine-N-propylsilane (PSA), while Kresoxim-Methyl in soil samples was extracted by acetonitrile and purified by octadecylsilyl solid phase dispersant (C 18) .
Dissipation Dynamics and Dietary Risk Assessment in Rice
Kresoxim-Methyl is a high-efficiency and broad-spectrum fungicide used for the control of rice fungal diseases . The present study employed the QuEChERS-GC-MS/MS method for residue analysis of Kresoxim-Methyl in rice plants, brown rice, and rice husks . The average recovery of the spiked target compounds in the three matrices was between 80.5% and 99.3%, and the RSD was between 2.1% and 7.1% .
Adsorption–Desorption and Leaching Behavior
Kresoxim-Methyl is mainly used for the control of powdery mildew and scab in apples, pears, grapes, strawberries, and vegetables . The adsorption-desorption and leaching behavior of Kresoxim-Methyl in these applications is an important area of research .
Residue Determination in Cucumber and Soil
Kresoxim-Methyl residues have been studied in cucumber and soil . The research focused on the dissipation rate of Kresoxim-Methyl residues and the analytical method for its determination .
Mutagenicity Studies
Mutagenicity studies have been conducted on Kresoxim-Methyl, including gene mutation assays in mammalian cells in culture, in vitro mammalian cytogenetics chromosomal aberrations assay in human lymphocytes, and in vivo mammalian cytogenetics micronucleus assay in mice .
Dietary Risk Assessment
The dietary intake risk assessment indicates that a risk quotient (RQ) for Kresoxim-Methyl based on the national estimated daily intake (NEDI) of 0.1995 mg was 0.79%, suggesting that the use of Kresoxim-Methyl on R. roxburghii at recommended dosage was safe to consumers . Similarly, the risk for chronic dietary intake of Kresoxim-Methyl in brown rice is relatively low .
Wirkmechanismus
Target of Action
Kresoxim-Methyl is a broad-spectrum strobilurin fungicide . Its primary targets are the mitochondria of fungal cells . It acts by inhibiting spore germination , which is crucial for the propagation of fungal diseases.
Mode of Action
Kresoxim-Methyl interacts with its targets by inhibiting mitochondrial respiration . This action prevents the fungus from producing energy, thereby stopping its growth and proliferation. It also inhibits sporulation and mycelial growth on the leaf surface , further limiting the spread of the fungus.
Biochemical Pathways
The action of Kresoxim-Methyl affects several biochemical pathways. It leads to the inhibition of mitochondrial respiration, disrupting the energy production of the fungus . This results in the inhibition of spore germination, sporulation, and mycelial growth . In addition, it has been found that Kresoxim-Methyl can cause alterations in reactive oxygen and nitrogen species signalling, leading to downstream transcriptional and metabolic readjustment .
Pharmacokinetics
The pharmacokinetics of Kresoxim-Methyl involves its dissipation, residues, and dietary assessment. The dissipation dynamics of Kresoxim-Methyl in plants and soil follow first-order kinetics, with a half-life of approximately 4.28 and 4.41 days, respectively . The terminal residual amount of Kresoxim-Methyl in plants and soil samples varies . These factors impact the bioavailability of Kresoxim-Methyl in the environment.
Result of Action
The result of Kresoxim-Methyl’s action is the effective control of fungal diseases on a wide range of crops . It provides good residual activity and hence extended duration of control . It is very effective against powdery mildew for most crops and has a good greening effect .
Action Environment
The action, efficacy, and stability of Kresoxim-Methyl are influenced by environmental factors. For instance, it has been found that Kresoxim-Methyl shows a fast degradation in pH9 solutions but is relatively stable under neutral or acidic environments in the dark . Additionally, the photolytic degradation of Kresoxim-Methyl in natural surface waters has been studied, with findings indicating that photodegradation effectively reduces the ecotoxicity of Kresoxim-Methyl .
Safety and Hazards
Zukünftige Richtungen
The dissipation dynamics of kresoxim-methyl in Rosa roxburghii and soil followed the first-order kinetics, with the half-life of 4.28 and 4.41 days, respectively . The dietary intake risk assessment indicates that the use of kresoxim-methyl on R. roxburghii at the recommended dosage is safe for consumers . This study provides the theoretical basis for guiding the rational use of kresoxim-methyl in the production of R. roxburghii .
Eigenschaften
IUPAC Name |
methyl (2E)-2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4/c1-13-8-4-7-11-16(13)23-12-14-9-5-6-10-15(14)17(19-22-3)18(20)21-2/h4-11H,12H2,1-3H3/b19-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTBXTZVPHCKPN-HTXNQAPBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC2=CC=CC=C2/C(=N\OC)/C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2032558 | |
| Record name | Kresoxim-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless solid; [Merck Index] | |
| Record name | Kresoxim-methyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5758 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
All in g/100 ml: n-heptane, 0.17; toluene, 11.1; dichloromethane, 93.9; methanol, 1.49; acetone, 21.7; ethyl acetate, 12.3., In water, 2 mg/l @ 20 °C | |
| Record name | KRESOXIM-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.258 kg/l, Dark brown solid; odor: moderately sulfurous; pH = 5.8; bulk density = 541 g/l /Cygnus Fungicide/ | |
| Record name | KRESOXIM-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000002 [mmHg], 1.72X10-8 mm Hg @ 20 °C | |
| Record name | Kresoxim-methyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5758 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | KRESOXIM-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Mode of action: Inhibits mitochondrial respiration by inhibiting cytochrome c reductase. Has strong protective, curative, eradicative, & long residual disease control. Redistribution via the vapor phase contributes to activity. | |
| Record name | KRESOXIM-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Kresoxim-Methyl | |
Color/Form |
White crystals, Colorless | |
CAS RN |
143390-89-0 | |
| Record name | Kresoxim-methyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143390-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Kresoxim-methyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143390890 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kresoxim-methyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2032558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | kresoxim-methyl (ISO); methyl (E)-2-methoxyimino-[2-(o-tolyloxymethyl)phenyl]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | KRESOXIM-METHYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LXZ062TTB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | KRESOXIM-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
97.2-101.7 °C | |
| Record name | KRESOXIM-METHYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7020 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Kresoxim-methyl acts by inhibiting mitochondrial respiration in fungi. Specifically, it binds to the Qo site of cytochrome b in the electron transport chain, disrupting energy production and ultimately leading to fungal cell death. [, , ]
ANone: Yes, research suggests that kresoxim-methyl can induce physiological changes in plants, including:
* Increased cytokinin levels, potentially contributing to delayed senescence and greener leaf pigmentation. [] [https://www.semanticscholar.org/paper/9cca0fac47c7c65d444b88deb01a22b7ddc27ca5](https://www.semanticscholar.org/paper/9cca0fac47c7c65d444b88deb01a22b7ddc27ca5) * Reduced ethylene formation through inhibition of ACC synthase activity, potentially contributing to delayed senescence and stress tolerance. [] [https://www.semanticscholar.org/paper/9cca0fac47c7c65d444b88deb01a22b7ddc27ca5](https://www.semanticscholar.org/paper/9cca0fac47c7c65d444b88deb01a22b7ddc27ca5)ANone: The molecular formula of kresoxim-methyl is C18H19NO4, and its molecular weight is 313.35 g/mol.
A: While the provided papers do not delve into detailed spectroscopic characterization, several mention using analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with various detectors (ECD, MS/MS) for its identification and quantification. [, , , , , , , ]
A: Kresoxim-methyl exhibits varying stability depending on the matrix and environmental factors. Studies report half-lives ranging from 1.2 to 10.4 days in tobacco leaves and soil under field conditions. [] In a study on citrus fruits, it was found to be easily decomposed with a half-life of less than 30 days. []
A: While the provided research focuses primarily on kresoxim-methyl itself, the papers highlight the importance of the strobilurin scaffold and the Qo binding site for fungicidal activity. [, ] Further research into specific structural modifications and their impact on activity, potency, and selectivity would be valuable.
A: Kresoxim-methyl is available in various formulations, including suspending agents (SC), wettable powders (WP), and water dispersible granules (WG), among others. [, , , , , ]
A: One study highlights the use of a specific average grain diameter (0.8–1.3 microns) in suspending agents and suspoemulsions to significantly improve the physical storage stability and efficacy of kresoxim-methyl. [] Further research into formulation optimization could lead to improved product performance.
A: Kresoxim-methyl can persist in the environment, and its residues have been detected in soil and water systems. [, , , ] Researchers are investigating its ecotoxicological effects on various organisms, including fish and aquatic invertebrates. [] Mitigation strategies could include optimizing application methods, exploring biodegradable formulations, and monitoring environmental levels.
A: Research demonstrates kresoxim-methyl's broad-spectrum activity against various fungal pathogens, including Venturia inaequalis (apple scab), Botrytis cinerea (grey mould), Penicillium spp. (blue and green molds), and Erysiphe cichoracearum (powdery mildew). [, , , , , , , , , , , , , ]
ANone: Researchers utilize various methods to evaluate kresoxim-methyl efficacy, including:
* *In vitro* assays: Assessing mycelial growth inhibition, conidial germination inhibition, and synergistic interactions with other compounds. [, , , , , , , ]* *In vivo* experiments: Evaluating disease control efficacy in plants under controlled and field conditions. [, , , , , , , , , , , , ]A: Yes, several studies report the emergence of kresoxim-methyl resistance in various fungal pathogens, including Venturia inaequalis, Botrytis cinerea, and Colletotrichum gloeosporioides. [, , , , , , ]
A: The primary mechanism of resistance involves mutations in the cytochrome b gene, specifically at the Qo binding site, which reduce kresoxim-methyl's binding affinity. [, , , ] Additionally, some studies suggest the involvement of alternative respiratory pathways in conferring resistance. [, , ]
A: Cross-resistance has been observed between kresoxim-methyl and other strobilurin fungicides due to their shared target site. [, , , ] Studies also suggest potential cross-resistance with other fungicide classes, such as benzimidazoles and triazoles, but this requires further investigation. [, ]
ANone: Commonly used techniques include:
* Gas Chromatography (GC): Coupled with electron capture detectors (ECD) or nitrogen-phosphorus detectors (NPD) for residue analysis in various matrices. [, , , ]* High-Performance Liquid Chromatography (HPLC): Coupled with UV detectors or tandem mass spectrometry (MS/MS) for sensitive and selective quantification. [, , , , ]A: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, combined with GC or HPLC, has emerged as a widely adopted approach for extracting and analyzing kresoxim-methyl residues in various matrices, including fruits, vegetables, and soil. [, , , , ]
ANone: Yes, researchers are exploring various alternative fungicides and control strategies, including:
* Other fungicide classes: DMIs (demethylation inhibitors) like difenoconazole, propiconazole, tebuconazole, and triflumizole, as well as succinate dehydrogenase inhibitors (SDHIs) like boscalid. [, , , , , , ]* Integrated Pest Management (IPM): Combining cultural practices, resistant cultivars, and alternative control methods to minimize reliance on single fungicides. [] [https://www.semanticscholar.org/paper/0c5267298c38ba61d974143085f5db1ce15f8627](https://www.semanticscholar.org/paper/0c5267298c38ba61d974143085f5db1ce15f8627)Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2-nitroimidazol-1-yl)-N-[3-(2-nitroimidazol-1-yl)propyl]propanamide](/img/structure/B120505.png)


![N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B120513.png)









![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoic acid](/img/structure/B120544.png)